Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13438057
InChI: InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8-5-3-4-6-13(8)9(7-14)12-10/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=C2C=CC=CN2C(=N1)C=O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate

CAS No.:

VCID: VC13438057

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate -

Description

Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine class. This compound is characterized by its fused imidazole and pyridine ring system, with a formyl group at the 3-position and an ethyl ester group at the 1-position. Despite the lack of specific information on this exact compound in the provided sources, we can infer its properties and potential applications based on similar compounds within the same class.

Synthesis and Reactions

The synthesis of Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate likely involves formylation reactions of imidazo[1,5-a]pyridine derivatives. Formylation reactions typically require a formylating agent, such as formic acid or its derivatives, under specific conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, similar to other imidazo[1,5-a]pyridine derivatives.

Biological Activity

While specific biological activity data for Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate are not available, compounds within the imidazo[1,5-a]pyridine class have shown potential in medicinal chemistry. They are often explored for antimicrobial and anticancer properties due to their ability to interact with biological molecules.

Potential Applications

Given the properties of similar compounds, Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate may have applications in pharmaceuticals and materials science. Its reactivity and potential biological activity make it a candidate for further research in drug development and chemical sensing technologies.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylateC₁₁H₁₀N₂O₃218.20 g/molAntimicrobial, anticancer potential
Ethyl 3-chloro-imidazo[1,5-a]pyridine-1-carboxylateC₁₀H₉ClN₂O₂224.644 g/molNo specific data available
Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylateC₁₀H₉BrN₂O₂269.095 g/molNo specific data available
Product Name Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Standard InChI InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8-5-3-4-6-13(8)9(7-14)12-10/h3-7H,2H2,1H3
Standard InChIKey MIHYYEWIYDUJEP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C=CC=CN2C(=N1)C=O
Canonical SMILES CCOC(=O)C1=C2C=CC=CN2C(=N1)C=O
PubChem Compound 83383300
Last Modified Apr 15 2024

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